2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((4-iodo-2-methylphenyl)amino)acetonitrile
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Overview
Description
“2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((4-iodo-2-methylphenyl)amino)acetonitrile” is an organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((4-iodo-2-methylphenyl)amino)acetonitrile” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the Iodo Group: The iodo group can be introduced via halogenation reactions using reagents such as iodine or N-iodosuccinimide.
Formation of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Formation of the Acetonitrile Group: The acetonitrile group can be introduced through a reaction with cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((4-iodo-2-methylphenyl)amino)acetonitrile” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles such as halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a potential bioactive compound for studying biological pathways and mechanisms.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of “2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((4-iodo-2-methylphenyl)amino)acetonitrile” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((4-bromo-2-methylphenyl)amino)acetonitrile
- 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((4-chloro-2-methylphenyl)amino)acetonitrile
- 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((4-fluoro-2-methylphenyl)amino)acetonitrile
Uniqueness
The uniqueness of “2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((4-iodo-2-methylphenyl)amino)acetonitrile” lies in the presence of the iodo group, which can impart specific chemical reactivity and biological activity. The iodo group can participate in unique halogen bonding interactions, influencing the compound’s properties and applications.
Properties
Molecular Formula |
C18H11IN2O2 |
---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
1-hydroxy-N-(4-iodo-2-methylphenyl)-3-oxoindene-2-carboximidoyl cyanide |
InChI |
InChI=1S/C18H11IN2O2/c1-10-8-11(19)6-7-14(10)21-15(9-20)16-17(22)12-4-2-3-5-13(12)18(16)23/h2-8,22H,1H3 |
InChI Key |
VVRGAEUZIVTOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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